molecular formula C14H26O4 B1436207 1,14-Tetradecanedioic-D24 acid CAS No. 130348-88-8

1,14-Tetradecanedioic-D24 acid

Cat. No. B1436207
CAS RN: 130348-88-8
M. Wt: 282.5 g/mol
InChI Key: HQHCYKULIHKCEB-JFPVQUMHSA-N
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Description

1,14-Tetradecanedioic-D24 acid, also known as Tetradecanedioic acid-d24, is an endogenous metabolite . It belongs to the class of organic compounds known as long-chain fatty acids . The molecular formula is C14H26O4 and the molecular weight is 282.50 g/mol .


Synthesis Analysis

A robust LC-MS/MS assay was developed to quantify endogenous 1,14-tetradecanedioic acid (TDA) in human plasma . This assay was validated using a fit-for-purpose approach over a standard curve range of 2.5-1000 nM for TDA .


Molecular Structure Analysis

The IUPAC name of 1,14-Tetradecanedioic-D24 acid is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid . The InChIKey is HQHCYKULIHKCEB-JFPVQUMHSA-N .


Chemical Reactions Analysis

1,14-Tetradecanedioic-D24 acid can act as a candidate biomarker for organic anion-transporting polypeptide mediated drug-drug interactions .


Physical And Chemical Properties Analysis

The computed properties of 1,14-Tetradecanedioic-D24 acid include a molecular weight of 282.50 g/mol, XLogP3 of 4.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 13, exact mass of 282.33375121 g/mol, monoisotopic mass of 282.33375121 g/mol, topological polar surface area of 74.6 Ų, heavy atom count of 18, formal charge of 0, complexity of 202, and isotope atom count of 24 .

Scientific Research Applications

1. Biomarker for Evaluating Drug-Drug Interactions

1,14-Tetradecanedioic acid (TDA) has been studied as a potential biomarker for evaluating drug-drug interactions mediated by hepatic drug transporters, organic anion-transporting polypeptides. A robust LC-MS/MS assay was developed to quantify TDA in human plasma, indicating its relevance in clinical studies for drug interaction analysis (Santockyte et al., 2018).

2. Construction of Supramolecular Nanostructures

1,14-Tetradecanedioic acid has been utilized in the fabrication of two-dimensional arrays of nanostructures. Its ability to form intermolecular hydrogen bonds allows for the construction and control of supramolecular nanostructures, indicating its potential in the field of nanotechnology (Li et al., 2008).

3. Production of Dicarboxylic Acids and Diamines

Research on microbial metabolic engineering has highlighted the potential of producing various dicarboxylic acids, including tetradecanedioic acid, for applications in polymer synthesis and other industrial uses. These acids serve as important platform chemicals in sustainable chemical industries (Chae et al., 2020).

4. Role in Organic Electronics

1,14-Tetradecanedioic acid-related compounds, particularly derivatives like perylene diimides, have applications in organic electronics. These compounds are used in organic photovoltaic devices and field-effect transistors, showcasing the versatility of tetradecanedioic acid derivatives in modern technology applications (Huang et al., 2011).

Safety And Hazards

1,14-Tetradecanedioic-D24 acid causes serious eye damage . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If swallowed, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCYKULIHKCEB-JFPVQUMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,14-Tetradecanedioic-D24 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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